REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8].Br[CH2:13][CH2:14][CH3:15].[I-].[K+].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH2:13][CH2:14][CH3:15])=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8] |f:2.3,4.5.6|
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Name
|
|
Quantity
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20 g
|
Type
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reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)N)C1)O
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Name
|
|
Quantity
|
13.4 mL
|
Type
|
reactant
|
Smiles
|
BrCCC
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
24.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 20 hours
|
Duration
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20 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with acetone
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a residue which
|
Type
|
WASH
|
Details
|
was washed with water, dilute aqueous sodium hydroxide, water and with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to yield a crude product (19.85 g)
|
Type
|
CUSTOM
|
Details
|
This was recrystallised from acetonitrile
|
Type
|
CUSTOM
|
Details
|
partitioned between chloroform and dilute aqueous sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)N)C1)OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.78 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |